The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base.
The research describes the synthesis and structure of a novel ortho-fluoroazobenzene.
The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate.
4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone is an organic compound characterized by a benzophenone core with substitutions that include bromine, fluorine, and a thiomorpholinomethyl group. Its chemical formula is and it has a molecular weight of approximately 394.30 g/mol. The presence of the thiomorpholine moiety imparts unique chemical and biological properties, making it a subject of interest in various fields of research .
This compound is versatile in terms of chemical reactivity. It can undergo several types of reactions:
The selection of reagents and reaction conditions significantly influences the outcomes of these reactions, including yield and product purity.
4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibits potential biological activity, particularly in medicinal chemistry. It is being investigated for its role as a pharmacophore in drug design, targeting specific enzymes or receptors. The thiomorpholinomethyl group may facilitate interactions with biological macromolecules, potentially affecting cellular processes .
The synthesis of 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions:
Industrial synthesis may use continuous flow reactors for scalability, optimizing conditions such as temperature and solvent choice to enhance yield and purity.
The compound has diverse applications across several fields:
Studies on 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone focus on its interactions with molecular targets. The thiomorpholinomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity. Additionally, the halogen substituents (bromine and fluorine) can enhance binding affinity and specificity towards biological targets .
Several compounds share structural similarities with 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone | Similar substitution pattern; different position of thiomorpholine group | |
4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone | Variation in the position of the thiomorpholine group; potential differences in biological activity | |
4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone | Different halogen positions may affect reactivity and binding properties |
These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique properties imparted by specific substitutions on the benzophenone core .
The synthesis of 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone involves multi-step organic reactions, typically beginning with halogenated benzophenone precursors. A common route utilizes Friedel-Crafts acylation to introduce the thiomorpholinomethyl group. For example, 4-bromo-3-fluorobenzoyl chloride reacts with thiomorpholine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the intermediate, which is subsequently coupled with a substituted benzene derivative under controlled conditions.
Alternative methods include Suzuki-Miyaura cross-coupling, where palladium catalysts facilitate the introduction of the thiomorpholine moiety. This approach ensures regioselectivity, particularly when bromine and fluorine substituents require precise positioning. Key synthetic steps are summarized below:
Reaction Step | Reagents/Conditions | Purpose |
---|---|---|
Acylation | AlCl₃, dichloroethane, 0–5°C | Introduce thiomorpholinomethyl group |
Halogenation | N-bromosuccinimide (NBS), UV light | Bromine substitution at para position |
Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Form C–C bond between aromatic rings |
Optimizing reaction parameters is critical for achieving yields >85%. Key factors include:
Industrial-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, achieving a 92% yield compared to 78% in batch processes. Purification via recrystallization (ethanol/water) removes unreacted starting materials, as confirmed by HPLC purity >98%.
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Mass Spectrometry (MS)
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 3.72 (t) | Thiomorpholine protons |
FT-IR | 1685 cm⁻¹ | Carbonyl group |
MS | 394.3 m/z | Molecular ion |
Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P 1) with unit cell parameters:
The thiomorpholine ring adopts a chair conformation, while the benzophenone core exhibits planarity. Intermolecular C–H···O hydrogen bonds (2.85 Å) and Br···S interactions (3.42 Å) stabilize the lattice. Predicted density (1.440 g/cm³) aligns with crystallographic data, suggesting tight packing due to halogen-thiomorpholine interactions.
Key Packing Features